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Compound of Interest

Compound Name:
Meta-methyl 4-anilino-1-Boc-

piperidine

Cat. No.: B3371347 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of meta-,

ortho-, and para-methyl 4-anilino-1-Boc-piperidine. These compounds are of significant interest

as precursors in the synthesis of various pharmaceutical agents, including fentanyl analogs. A

thorough understanding of their spectroscopic characteristics is crucial for their unambiguous

identification, purity assessment, and quality control in research and development settings.

Due to the limited availability of comprehensive experimental spectra in public databases, this

guide utilizes predicted Nuclear Magnetic Resonance (NMR) data alongside theoretical

discussions of Infrared (IR) spectroscopy and Mass Spectrometry (MS) to highlight the key

distinguishing features of each isomer.

Spectroscopic Data Summary
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, and the

expected major IR absorption bands and mass spectral fragments for the three isomers.

Table 1: Predicted ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
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Protons
ortho-methyl
Isomer

meta-methyl
Isomer

para-methyl
Isomer

Multiplicity

Ar-H 7.10-6.90 7.15-6.70 7.00 m

NH ~3.6-3.8 ~3.6-3.8 ~3.6-3.8 br s

Piperidine-H

(axial)
~3.00 ~3.00 ~3.00 m

Piperidine-H

(equatorial)
~4.10 ~4.10 ~4.10 m

Piperidine-CH ~3.50 ~3.50 ~3.50 m

Ar-CH₃ 2.25 2.30 2.28 s

Boc-C(CH₃)₃ 1.47 1.47 1.47 s

Table 2: Predicted ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃

Carbon
ortho-methyl
Isomer

meta-methyl
Isomer

para-methyl Isomer

C=O (Boc) ~155.0 ~155.0 ~155.0

Ar-C (quaternary) ~145.0, ~125.0 ~147.0, ~138.0 ~144.0, ~130.0

Ar-CH
~130.0, ~126.0,

~122.0, ~118.0

~129.0, ~122.0,

~118.0, ~114.0
~129.5, ~117.0

C (Boc) ~79.5 ~79.5 ~79.5

Piperidine-CH ~51.0 ~51.0 ~51.0

Piperidine-CH₂ ~44.0 ~44.0 ~44.0

Piperidine-CH₂ ~32.0 ~32.0 ~32.0

Ar-CH₃ ~17.5 ~21.5 ~20.5

Boc-C(CH₃)₃ ~28.5 ~28.5 ~28.5
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Table 3: Expected Infrared (IR) Absorption Bands (cm⁻¹)

Functional Group Vibration Expected Range

N-H (amine) Stretch 3350-3450

C-H (aromatic) Stretch 3000-3100

C-H (aliphatic) Stretch 2850-2980

C=O (carbamate) Stretch 1680-1700

C=C (aromatic) Stretch 1580-1620, 1450-1500

C-N (amine) Stretch 1250-1350

C-O (carbamate) Stretch 1160-1250

Table 4: Expected Key Mass Spectrometry (MS) Fragments (m/z)

Fragmentation
ortho-methyl
Isomer

meta-methyl
Isomer

para-methyl Isomer

[M]⁺ 290.4 290.4 290.4

[M - C₄H₉]⁺ (loss of

tert-butyl)
233.3 233.3 233.3

[M - OC(CH₃)₃]⁺ 217.3 217.3 217.3

[M - C₅H₉O₂]⁺ (loss of

Boc group)
189.3 189.3 189.3

[CH₃-C₆H₄-NH-CH]⁺

fragment
120.1 120.1 120.1

[C₅H₁₀N]⁺ (piperidine

fragment)
84.1 84.1 84.1

Experimental Protocols
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The following are general experimental protocols for the spectroscopic analysis of the title

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of

deuterated chloroform (CDCl₃).

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the range of -2 to 12 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Set the spectral width to cover the range of 0 to 200 ppm.

Use a proton-decoupled pulse sequence.

Employ a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of

quaternary carbons.

Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

Data Processing: Process the raw data using appropriate software by applying Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal. Ensure good contact between the sample and the

crystal by applying pressure using the instrument's pressure clamp.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a

universal ATR accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas

chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

For GC-MS, dissolve the sample in a volatile organic solvent like dichloromethane or ethyl

acetate. For LC-MS, use a suitable mobile phase such as a mixture of acetonitrile and water

with a small amount of formic acid or ammonium acetate.

Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-

MS.

Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

Data Acquisition: Acquire mass spectra over a mass-to-charge (m/z) range of approximately

50 to 500 amu.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.
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Visualization of Isomeric Structures
The following diagram illustrates the structural relationship between the three isomers.

Positional Isomers of methyl 4-anilino-1-Boc-piperidine

Core Structure

ortho-methyl
4-anilino-1-Boc-piperidine

4-anilino-1-Boc-piperidine

Methyl at C2'

meta-methyl
4-anilino-1-Boc-piperidine

Methyl at C3'

para-methyl
4-anilino-1-Boc-piperidine

Methyl at C4'
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Click to download full resolution via product page

Structural relationship of the three isomers.

This guide serves as a foundational resource for the spectroscopic identification and

differentiation of meta-, ortho-, and para-methyl 4-anilino-1-Boc-piperidine. For definitive

structural confirmation, it is always recommended to acquire and interpret experimental data on

the specific samples of interest.

To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of Methyl-
Substituted 4-Anilino-1-Boc-piperidine Isomers]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b3371347#spectroscopic-comparison-of-meta-
ortho-and-para-methyl-4-anilino-1-boc-piperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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